4-Piperidinopiperidine
Overview
Description
4-Piperidinopiperidine is a structural motif found in numerous bioactive compounds. Its synthesis and application in creating derivatives for various biological activities, including as CCR5 antagonists for HIV-1 inhibition, highlight its significance in medicinal chemistry (Jiang, Song, & Long, 2004).
Synthesis Analysis
Synthesis of 4-Piperidinopiperidine and its derivatives involves methods like the Curtius rearrangement, employing isonipecotate as a starting material for creating 4-substituted-4-aminopiperidine derivatives (Jiang, Song, & Long, 2004). Additionally, the synthesis of 2-substituted piperidines through enantioselective oxynitrilase-catalyzed reactions showcases the versatility in accessing various piperidine scaffolds (Nazabadioko, Pérez, Brieva, & Gotor, 1998).
Molecular Structure Analysis
The crystal structure analysis of 4-Piperidinopiperidine derivatives, such as adducts with 4-chlorophenyl groups, provides insight into their molecular configuration, showcasing dihedral angles and hydrogen bonding that influence the compound's stability and reactivity (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Chemical Reactions and Properties
4-Piperidinopiperidine derivatives engage in various chemical reactions, including stoichiometric oxidation and reductive amination, leading to a plethora of functionalized compounds. The synthesis of Bobbitt's salt from 4-aminopiperidines illustrates the compound's role in oxidation reactions (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).
Physical Properties Analysis
The physical properties, including crystallinity and molecular geometry, of 4-Piperidinopiperidine derivatives are crucial for understanding their interaction mechanisms and potential applications. Hirshfeld surface analysis and DFT calculations help in elucidating these aspects, providing a basis for predicting reactivity and designing new compounds (Arulraj, Sivakumar, Suresh, & Anitha, 2020).
Scientific Research Applications
HIV Infection and Autoimmune Diseases : Compounds incorporating a 4-aminopiperidine scaffold, closely related to 4-Piperidinopiperidine, show potential in treating HIV infection and autoimmune and inflammatory diseases by inhibiting chemokine CCR5 activity (Expert Opinion on Therapeutic Patents, 2003).
Sleep Disorders : 4-phenoxypiperidines, which are structurally similar, demonstrate potent and selective histamine H3 receptor antagonist activity, indicating potential applications in treating wakefulness and other sleep disorders (Journal of Medicinal Chemistry, 2005).
Antifungal Treatments : A study on 4-aminopiperidines, related to 4-Piperidinopiperidine, reveals promising antifungal activity against clinically relevant fungal strains, targeting ergosterol biosynthesis. This highlights their potential in developing future antifungal treatments (Molecules, 2021).
Analgesic Properties : Certain 4-phenylamidopiperidines, related to 4-Piperidinopiperidine, exhibit high analgesic activity, indicating their potential use in pain management (Progress in Clinical and Biological Research, 1989).
Cancer Treatments : Compounds like 4-piperidinopiperidine exhibit helical supramolecular assemblies and high fluorescence, making them candidates for cancer treatments (Dyes and Pigments, 2014).
Obstructive Airway Disease : J-104129, derived from 4-piperidinopiperidine, acts as a highly selective muscarinic M3 receptor antagonist, which could facilitate bronchodilation in treating obstructive airway diseases (Bioorganic & Medicinal Chemistry, 1999).
Local Anesthetics : 4-phenylpiperidine derivatives, structurally related to 4-Piperidinopiperidine, show strong local anesthetic action, surpassing lidocaine-EHCl in some aspects (Journal of Oral Biosciences, 1983).
Potential in p38MAP Kinase Inhibitors : Piperidine- and 4-aminopiperidine-substituted compounds exhibit excellent inhibitory potency, suggesting their potential as p38MAP kinase inhibitors (Bioorganic & Medicinal Chemistry Letters, 2003).
Fuel Cell Applications : Certain substituted piperidines, like 4-Piperidinopiperidine, show potential for reversible hydrogen storage in fuel cells, although some compounds may cause undesirable side reactions (New Journal of Chemistry, 2008).
Safety And Hazards
4-Piperidinopiperidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-piperidin-4-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKXJMLILLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197648 | |
Record name | 1,4'-Bipiperidyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinopiperidine | |
CAS RN |
4897-50-1 | |
Record name | 1,4′-Bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidino-piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4'-Bipiperidyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4'-bipiperidyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PIPERIDINO-PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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